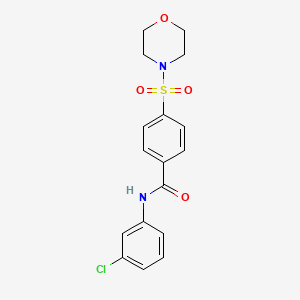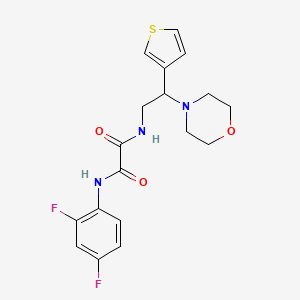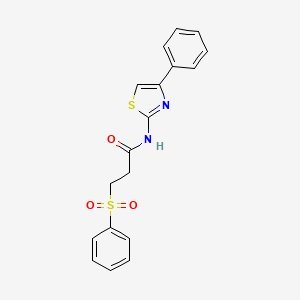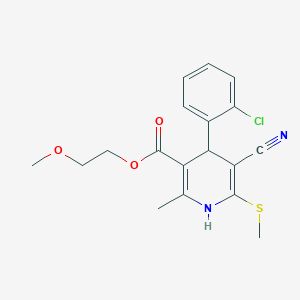
(Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-(4-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-4-methyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Computational Studies
- The crystal structure, Hirshfeld surface analysis, and computational studies of thiazolidin-4-one derivatives have been examined, revealing significant insights into their geometrical parameters and molecular interactions. These studies facilitate the understanding of the molecular properties and potential applications of such compounds in various scientific fields (Khelloul et al., 2016).
Novel Synthesis Approaches
- Research has demonstrated novel synthesis methods for oxothiazolidine derivatives, highlighting the versatility of these compounds in chemical synthesis and the potential for creating a wide range of substances with varied applications (Hassan et al., 2012).
Antimicrobial and Anticancer Evaluation
- Some thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. These studies suggest that such compounds could serve as templates for the development of new therapeutic agents, showing promise against various bacterial and cancer cell lines (Shedid & Ali, 2018).
Solid Fluorescent Chemosensors
- Thiazolone-based zinc complexes have been synthesized and characterized, exhibiting unique fluorescence switching properties. This research opens up possibilities for using these compounds in environmental monitoring and the development of luminescent materials for various applications (Lin et al., 2016).
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Development
- The design of new non-steroidal anti-inflammatory drugs using the 4-thiazolidinone core has been explored. This research aims at identifying compounds with significant anti-inflammatory properties, potentially leading to the development of new NSAIDs (Golota et al., 2015).
Quantitative Structure-Activity Relationship (QSAR) Study
- A QSAR study of antitumor active thiazolidin-4-one derivatives has been conducted, combining 3D-pharmacophore modeling and QSAR analysis to elucidate the antitumor properties of these compounds. This research provides insights into designing more effective antitumor agents (Hanna & George, 2012).
Properties
IUPAC Name |
(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9(2)14(20)12(8-18)16-19-15(21)13(22-16)7-10-3-5-11(17)6-4-10/h3-6,9,13H,7H2,1-2H3,(H,19,21)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLYOYUOZSFDB-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)


![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)



![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)


